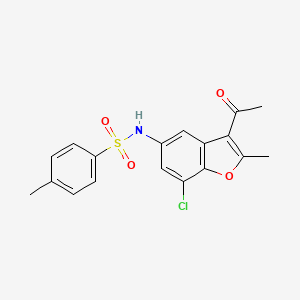

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, also known as CPY-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CPY-001 is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-MYC and its partner protein MAX. This interaction is crucial for the growth and survival of cancer cells, making CPY-001 a promising candidate for cancer therapy.

Scientific Research Applications

Multicomponent Domino Reactions

A study by Hussein, El Guesmi, and Ahmed (2019) highlights the use of similar compounds in the synthesis of poly-functionalized nicotinonitriles, incorporating pyrene and/or fluorene moieties through a domino four-component condensation reaction. This method offers short reaction times, excellent yields, and easy experimental workups, leading to the formation of C–C and C–N bonds, indicating potential applications in synthesizing complex organic molecules with significant photophysical properties for materials science applications E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019.

Synthesis of 1-Benzopyrano[2,3-c]pyrrolidines

Sosnovskikh et al. (2014) demonstrated the use of chromones with nonstabilized azomethine ylides in [3+2] cycloadditions to produce 1-benzopyrano[2,3-c]pyrrolidines, showcasing another application in the synthesis of cyclic compounds which could have potential utility in medicinal chemistry and the development of pharmacologically active molecules V. Sosnovskikh, M. Y. Kornev, V. Moshkin, & Evgeny M. Buev, 2014.

Catalytic Behavior in Ethylene Reactivity

Sun et al. (2007) synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and its derivatives to study their catalytic behavior toward ethylene reactivity when coordinated with iron(II) and cobalt(II) dichloride. This research points to potential applications in catalysis, particularly in the polymerization and oligomerization of ethylene, indicating the versatility of such compounds in industrial catalytic processes Wen‐Hua Sun, P. Hao, Gang Li, et al., 2007.

Corrosion Inhibition Studies

Louroubi et al. (2019) explored the synthesis of a pyrrole derivative similar to the compound of interest and its application as a corrosion inhibitor, highlighting the potential of such compounds in materials science, particularly in protecting metal surfaces against corrosion. This application is crucial for industries dealing with metal preservation and longevity Abdelhadi Louroubi, A. Nayad, Ali Hasnaoui, et al., 2019.

properties

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c17-14-10-19-6-3-15(14)22-13-4-7-20(11-13)16(21)8-12-2-1-5-18-9-12/h1-3,5-6,9-10,13H,4,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWUZJMGKOKNTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2921538.png)

![Ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate](/img/structure/B2921539.png)

![2-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921543.png)

![3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile](/img/structure/B2921547.png)

![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)

![N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2921558.png)